2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidin-3-yloxy group and a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety. The pyrrolidine ring introduces conformational flexibility, and the thiazole core may confer π-π stacking interactions in biological systems .
Properties
IUPAC Name |
2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-24(19,12-1-2-13-14(9-12)21-7-6-20-13)17-5-3-11(10-17)22-15-16-4-8-23-15/h1-2,4,8-9,11H,3,5-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXHWSOTZPJMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with α-Bromoacyl Derivatives
In a method adapted from, α-bromoacyl intermediates react with thiocarbamide or benzenecarbothioamide to form 2,4-disubstituted thiazoles. For example, bromination of 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid with Br₂ in acetic acid yields α-bromoacyl compound 2 , which undergoes cyclization with thiocarbamide in refluxing acetone to generate the thiazole ring. This approach achieves yields of 70–85% and is scalable for gram-scale production.
One-Pot Diazoketone-Based Synthesis
A novel one-pot method described in employs diazoketones and thiosemicarbazide under mild conditions. For instance, reacting phenyl diazoketone with thiosemicarbazide in ethanol at 60°C for 4 hours produces 2,4-diphenyl-1,3-thiazole in 92% yield. This method avoids hazardous halogenated reagents and is advantageous for electron-deficient substrates.
Functionalization of Pyrrolidine-3-ol
The pyrrolidine ring must be substituted at the 3-position with a hydroxyl group and at the 1-position with the benzodioxine sulfonyl moiety.
Synthesis of Pyrrolidin-3-ol Derivatives
Pyrrolidin-3-ol is commonly prepared via reduction of pyrrolidinone precursors. For example, hydrogenation of 5-oxopyrrolidine-3-carboxylic acid ethyl ester over Pd/C in methanol yields pyrrolidin-3-ol in 78% yield. Alternatively, enzymatic resolution of racemic pyrrolidinols can provide enantiomerically pure intermediates.
Sulfonylation at the 1-Position
Sulfonylation of pyrrolidine requires activation of the amine. Treatment of pyrrolidin-3-ol with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in dichloromethane and triethylamine (2.2 eq) at 0°C affords 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-ol in 65–70% yield. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, followed by acid-base workup.
Etherification of Thiazole and Pyrrolidine Moieties
Coupling the thiazole and pyrrolidine fragments via an ether linkage necessitates a nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Substitution
Activation of the thiazole’s 2-position with a leaving group (e.g., bromide) enables reaction with pyrrolidin-3-ol. For instance, 2-bromo-1,3-thiazole treated with 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-ol and K₂CO₃ in DMF at 80°C yields the target compound in 55% yield.
Mitsunobu Reaction
A more efficient approach uses the Mitsunobu reaction to form the ether bond. Combining 2-hydroxy-1,3-thiazole, 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-ol, triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C achieves 85% yield. This method preserves stereochemistry and is suitable for heat-sensitive intermediates.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with a retention time of 6.7 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 55 | 95 | Moderate |
| Mitsunobu Reaction | 85 | 98 | High |
The Mitsunobu reaction offers superior yield and purity but requires costly reagents. Nucleophilic substitution is cost-effective but less efficient.
Challenges and Optimization Strategies
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Stereochemical Control : The Mitsunobu reaction ensures retention of configuration at the pyrrolidine 3-position, critical for bioactive derivatives.
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Sulfonyl Chloride Stability : Storage of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride at –20°C under argon prevents hydrolysis.
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Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes triphenylphosphine oxide from Mitsunobu reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyrrolidine derivatives in the presence of appropriate bases. The resulting thiazole compound exhibits a unique structure that combines elements from both benzodioxine and thiazole moieties.
Enzyme Inhibition
Research has indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance:
- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .
- Alpha-glucosidase Inhibition : The compound has also demonstrated inhibitory effects on alpha-glucosidase, an enzyme involved in carbohydrate digestion. This property suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .
Antimicrobial Activity
The thiazole derivatives have been explored for their antimicrobial properties. Studies have indicated that certain thiazole-containing compounds exhibit activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .
Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development:
- Design of New Therapeutics : The ability to modify the pyrrolidine and thiazole components allows for the design of new derivatives with enhanced potency and selectivity against targeted enzymes or receptors.
- Combination Therapies : Given its dual inhibition profile (AChE and alpha-glucosidase), this compound could be integrated into combination therapies aimed at treating both neurodegenerative diseases and metabolic disorders .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations and Ring Systems
The target compound’s structure is compared to four analogs (Table 1), highlighting key differences in substituents and ring systems:
Table 1: Structural Comparison of Analogs
Key Observations:
- Thiazole vs. Azetidine : The azetidine analog () replaces the thiazole core with a smaller, strained four-membered ring, likely reducing conformational flexibility compared to the target compound’s five-membered pyrrolidine-thiazole system .
- In contrast, the Y1W ligand () lacks a sulfonyl group but incorporates a quinoline moiety for π-stacking .
- Pyrrolidine vs. Dioxane : The Y1W ligand’s dioxane ring () offers rigidity, whereas the target compound’s pyrrolidine allows adaptive binding in enzyme active sites .
Pharmacological and Physicochemical Properties
- Solubility : The Y1W ligand () contains fluorine and methoxy groups, improving lipophilicity and membrane permeability. The target compound’s sulfonyl group may balance hydrophilicity, while the pyrrolidine could enhance solubility compared to azetidine .
- However, the absence of a thiazole or sulfonyl group in ’s compound highlights the target’s unique pharmacophore .
Biological Activity
The compound 2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes research findings related to its biological activity, including enzyme inhibition, antibacterial properties, and other pharmacological effects.
Chemical Structure and Synthesis
The compound belongs to a class of organic compounds known as benzenesulfonamides , characterized by the presence of a sulfonamide group and a thiazole moiety. The synthesis typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with pyrrolidine derivatives under controlled conditions to yield the target compound.
1. Enzyme Inhibition
Research has shown that derivatives of 2,3-dihydro-1,4-benzodioxin exhibit significant inhibitory effects on various enzymes. For example:
- Acetylcholinesterase (AChE) : Compounds similar to the target molecule have been evaluated for their ability to inhibit AChE, an enzyme associated with Alzheimer's disease. In vitro studies indicated that certain derivatives displayed potent AChE inhibition, suggesting potential therapeutic applications in neurodegenerative diseases .
- α-Glucosidase : Another study highlighted the inhibitory effects on α-glucosidase, an enzyme implicated in type 2 diabetes mellitus (T2DM). The results showed that some synthesized compounds could effectively reduce glucose absorption by inhibiting this enzyme .
2. Antibacterial and Antifungal Activities
The compound's biological profile extends to antimicrobial properties. Several studies have reported:
- Antibacterial Activity : Compounds derived from the benzodioxane structure demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds were comparable or superior to established antibiotics like norfloxacin and chloramphenicol .
- Antifungal Activity : In addition to antibacterial effects, some derivatives showed antifungal activity against pathogens like Candida albicans and Aspergillus species. This broad-spectrum efficacy indicates potential for therapeutic development in treating infections caused by these organisms .
Case Study 1: Enzyme Inhibition in Alzheimer's Disease
A recent investigation focused on the interaction of thiazole-based compounds with AChE. The study utilized an ELISA-based screening assay to assess the binding affinity of various derivatives. Results indicated that certain compounds exhibited IC50 values in the low micromolar range (e.g., 6.46 μM), demonstrating their potential as AChE inhibitors for Alzheimer's treatment .
Case Study 2: Antimicrobial Efficacy
A series of thiazolidinone derivatives containing the benzodioxane moiety were synthesized and screened for antimicrobial activity. These compounds were tested against several bacterial and fungal strains using a two-fold serial dilution method. Notably, some exhibited MIC values lower than those of reference drugs, suggesting enhanced efficacy against resistant strains .
Summary Table of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
